molecular formula C18H19FN2O2 B267668 N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide

N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide

Cat. No. B267668
M. Wt: 314.4 g/mol
InChI Key: VLSYTLZCCRWNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide, commonly known as FL118, is a novel anticancer drug that has shown promising results in preclinical studies. This compound has the potential to overcome the limitations of conventional chemotherapy by targeting multiple pathways involved in cancer development and progression.

Mechanism of Action

FL118 exerts its anticancer effects by targeting multiple pathways involved in cancer development and progression. It inhibits the activity of several proteins that are overexpressed in cancer cells, including MDM2, Bcl-2, and survivin. It also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
FL118 has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer drug. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, two enzymes involved in the programmed cell death pathway. FL118 also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of FL118 is its ability to overcome drug resistance, which is a major challenge in cancer treatment. It has been found to be effective in both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for combination therapy. However, one of the limitations of FL118 is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on FL118. One area of focus is the development of more efficient synthesis methods to improve its bioavailability and efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FL118, which can help in patient selection for clinical trials. Additionally, combination therapy with other anticancer drugs and immunotherapy is an area of interest for future research.

Synthesis Methods

The synthesis of FL118 involves a multistep process that includes the reaction of 4-fluorobenzoic acid with tert-butylamine, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

FL118 has been extensively studied in preclinical models of various types of cancer, including lung, breast, colon, and pancreatic cancer. It has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells. FL118 has also been found to be effective in overcoming drug resistance, a major challenge in cancer treatment.

properties

Product Name

N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-tert-butyl-4-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-18(2,3)21-17(23)13-6-10-15(11-7-13)20-16(22)12-4-8-14(19)9-5-12/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

VLSYTLZCCRWNBW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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